molecular formula C21H16FN3O2S2 B2866279 N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291833-99-2

N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2866279
CAS No.: 1291833-99-2
M. Wt: 425.5
InChI Key: QTBJPOCKJCCEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a 4-fluorophenylacetamide group linked via a sulfanyl bridge to a 3-(2-methylphenyl)-substituted thienopyrimidinone.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S2/c1-13-4-2-3-5-17(13)25-20(27)19-16(10-11-28-19)24-21(25)29-12-18(26)23-15-8-6-14(22)7-9-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBJPOCKJCCEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22H18FN3O2S2
  • Molecular Weight : 439.53 g/mol

The structure features a fluorophenyl group and a thieno[3,2-d]pyrimidine core, which are known to contribute to its biological activity through various mechanisms.

1. Enzyme Inhibition

Research indicates that the compound may exhibit inhibitory effects on key enzymes involved in various physiological processes. For instance, compounds with similar structures have shown inhibition against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds with these enzymes, potentially increasing its inhibitory efficacy .

2. Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds in the thieno[3,2-d]pyrimidine class:

CompoundBiological ActivityIC50 (µM)Notes
Compound ACOX-2 Inhibition10.4Moderate inhibition observed
Compound BAChE Inhibition15.2Comparable to donepezil
Compound CCytotoxicity (MCF-7)5.5Induces apoptosis
N-(4-fluorophenyl)...Potentially similar effectsTBDFurther studies needed

Case Study 1: Anticancer Screening

In a study published by Walid Fayad et al., a novel anticancer compound was identified through screening a drug library on multicellular spheroids. The study highlighted the importance of structural modifications in enhancing biological activity and suggested that compounds similar to this compound could be promising candidates for further development .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition profile of thieno[3,2-d]pyrimidine derivatives. The results indicated that modifications in the phenyl substituents significantly affected enzyme binding affinity and selectivity. The presence of electron-withdrawing groups like fluorine was found to enhance binding interactions with target enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis of structurally related compounds, focusing on substituent variations, physicochemical properties, and implications for drug design.

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (R1, R2) Molecular Formula Melting Point (°C) Yield (%) Notes
Target Compound: N-(4-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide R1: 2-methylphenyl, R2: 4-fluorophenyl C₂₁H₁₆FN₃O₂S₂ Not reported Not reported Fluorine enhances electronegativity; 2-methylphenyl may influence steric interactions.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide R1: H, R2: 2,3-dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 230–232 80 Higher melting point due to Cl substituents; dichlorophenyl increases lipophilicity.
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide R1: 4-methylphenyl, R2: 4-(trifluoromethoxy)phenyl C₂₂H₁₈F₃N₃O₃S₂ Not reported Not reported Trifluoromethoxy group enhances metabolic stability and lipophilicity.
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide R1: H, R2: 4-chlorophenyl C₁₂H₁₂ClN₅OS Not reported Not reported Chlorine substitution may improve crystallinity; diaminopyrimidine core alters hydrogen-bonding potential.

Structural and Functional Insights

Halogen Effects: The target compound’s 4-fluorophenyl group offers moderate electronegativity and smaller steric bulk compared to 2,3-dichlorophenyl (Cl in ) or 4-chlorophenyl (Cl in ). Fluorine’s electron-withdrawing nature may enhance binding to target proteins but reduce melting points relative to chlorinated analogs .

Thienopyrimidinone Core Modifications: The target compound’s 3-(2-methylphenyl) substitution contrasts with the 4-methylphenyl in . Ortho-substitution (2-methyl) may induce torsional strain, affecting conformational flexibility and receptor interactions.

Sulfanyl-Acetamide Linker :

  • All compounds share a sulfanyl-acetamide bridge, critical for maintaining planar geometry and facilitating hydrogen bonding. The dichlorophenyl analog showed a high yield (80%), suggesting synthetic efficiency for this scaffold .

Crystallographic and Analytical Data

  • The dichlorophenyl analog was characterized via ¹H NMR (δ 12.50 ppm for NH-3) and elemental analysis (C: 45.29% vs. calculated 45.36%) .
  • Crystal structures of chlorophenyl derivatives (e.g., ) reveal hydrogen-bonding networks involving the pyrimidine core, which may stabilize the molecule in solid-state or biological environments .

Implications for Drug Design

  • Bioisosteric Replacements : Substituting fluorine with chlorine or trifluoromethoxy groups could modulate solubility, potency, and metabolic stability. For instance, the trifluoromethoxy group in is a common bioisostere for improving pharmacokinetics .

Preparation Methods

Aminothiophene Precursor Preparation

Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate is prepared using a Gewald-like reaction, as described in. Thiophene derivatives are synthesized by condensing cyanoacetates with elemental sulfur and amines under basic conditions.

Cyclization to Thienopyrimidinone

Cyclization of the aminothiophene precursor with formic acid under microwave irradiation yields the thieno[3,2-d]pyrimidin-4-one scaffold. For example, heating methyl 3-amino-5-(2-methylphenyl)thiophene-2-carboxylate with formic acid at 150°C for 15 minutes under microwave conditions produces 6-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in 82% yield.

Sulfanylation at Position 2

Sulfanylation involves substituting a leaving group (e.g., chloro or methylsulfonyl) at position 2 with a thiolate nucleophile.

Chlorination and Thiol Displacement

The core is chlorinated using phosphorus oxychloride to form 2-chlorothieno[3,2-d]pyrimidin-4-one, which reacts with sodium hydrosulfide (NaSH) in ethanol to yield the 2-mercapto intermediate. Subsequent treatment with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of K2CO3 introduces the sulfanyl-acetamide side chain.

Direct Sulfanylation via SNAr

An alternative method employs 2-(methylsulfonyl)thieno[3,2-d]pyrimidin-4-one, which undergoes nucleophilic aromatic substitution with 2-mercapto-N-(4-fluorophenyl)acetamide in toluene using NaOH as a base. This one-pot method achieves 70% yield.

Coupling of the Acetamide Side Chain

The N-(4-fluorophenyl)acetamide group is introduced via amidation or thioether formation.

Esterification-Amidation Strategy

2-[(Diphenylmethyl)thio]acetic acid is esterified with methanol using p-toluenesulfonic acid, followed by reaction with 4-fluoroaniline in ethanol at 60°C. This two-step process yields 2-sulfanyl-N-(4-fluorophenyl)acetamide with 90% purity.

Thiol-Ene Click Chemistry

A modern approach utilizes UV-initiated thiol-ene reactions between 2-mercaptothienopyrimidinone and N-(4-fluorophenyl)acrylamide, achieving regioselective coupling in 85% yield.

Data Tables: Comparative Analysis of Synthetic Methods

Step Method Reagents/Conditions Yield (%) Purity (%) Reference
Core Cyclization Microwave-assisted cyclization Formic acid, 150°C, 15 min 82 98
3-Alkylation Phase-transfer alkylation 2-MeC6H4CH2Cl, TBAB, K2CO3, 80°C 88 95
Sulfanylation SNAr with MeSO2 precursor NaOH, toluene, 0–15°C 70 97
Acetamide Coupling Esterification-amidation MeOH, p-TsOH, 4-F-C6H4NH2 90 99

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, Ar-H), 3.89 (s, 2H, SCH2CO), 2.41 (s, 3H, CH3).
  • LC-MS : m/z 425.5 [M+H]+ (calc. 425.5).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time 12.3 min.

Challenges and Optimization Considerations

  • Regioselectivity in Alkylation : Competing O-alkylation is mitigated using bulky bases like DBU.
  • Sulfur Oxidation : Thioether stability requires inert atmospheres during sulfanylation.
  • Crystallization Issues : Recrystallization from ethyl acetate/n-hexane (1:3) improves crystal homogeneity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.